molecular formula C20H21N3O2S B2898922 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE CAS No. 1428351-73-8

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE

Cat. No.: B2898922
CAS No.: 1428351-73-8
M. Wt: 367.47
InChI Key: TVHVEDYQPWNQEU-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran moiety and a benzothiazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and benzothiazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reactions are usually carried out in solvents like dichloromethane or DMF under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with various biological targets.

Medicine

Medicinally, compounds with benzofuran and benzothiazole moieties have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and bacterial infections. This compound could be evaluated for its therapeutic potential in these areas.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Benzofuran derivatives: Studied for their anti-inflammatory and antiviral activities.

Uniqueness

The uniqueness of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE lies in its combined benzofuran and benzothiazole structure, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds in these classes.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-23(2)16(13-7-8-17-14(11-13)9-10-25-17)12-21-19(24)20-22-15-5-3-4-6-18(15)26-20/h3-8,11,16H,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHVEDYQPWNQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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